(R)-2-Amino-2-(6-methylpyridin-3-yl)ethanol
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Overview
Description
®-2-Amino-2-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine.
Functional Group Introduction: The aminoethanol group is introduced through a series of reactions, including alkylation and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Crystallization: Purifying the compound through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridines and amino alcohol derivatives.
Scientific Research Applications
®-2-Amino-2-(6-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(6-methylpyridin-3-yl)ethanol: The racemic mixture of the compound.
2-Amino-2-(pyridin-3-yl)ethanol: A similar compound without the methyl group.
2-Amino-2-(6-chloropyridin-3-yl)ethanol: A similar compound with a chlorine substituent.
Uniqueness
®-2-Amino-2-(6-methylpyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its biological activity and chemical reactivity.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(4-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChI Key |
UOABAZVGJCSWOV-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC1=NC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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